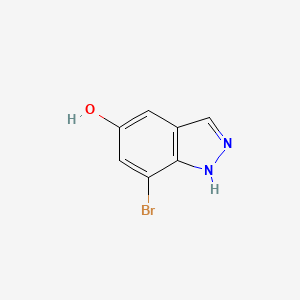

7-Bromo-1H-indazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-1H-indazol-5-ol is a chemical compound with the empirical formula C7H5BrN2 . It belongs to the class of indazole-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of 1H-indazoles, including 7-Bromo-1H-indazol-5-ol, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular weight of 7-Bromo-1H-indazol-5-ol is 197.03 . The structure of indazole, the core structure of 7-Bromo-1H-indazol-5-ol, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications

- Application : 7-Bromo-1H-indazol-5-ol may exhibit potential as an anticancer agent. Researchers have synthesized related compounds and evaluated their efficacy against tumor cell lines derived from different cancer types .

- Application : Scientists explore indazoles as building blocks for designing drugs. The indazole structural motif appears in several marketed drugs, making it an attractive scaffold for drug development .

- Application : Indazoles, including 7-Bromo-1H-indazol-5-ol, can act as selective inhibitors of PI3Kδ, potentially aiding in respiratory disease treatment .

- Application : Transition metal-catalyzed reactions, reductive cyclization, and solvent-free methods have been explored for synthesizing indazoles. For instance, a Cu(OAc)₂-catalyzed reaction forms N–N bonds in 1H-indazoles, yielding good to excellent yields .

- Application : Researchers have used indazole fragments to produce HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Anticancer Properties

Medicinal Chemistry

Phosphoinositide 3-Kinase δ Inhibitors

Synthetic Strategies

Biologically Active Compounds

Regioselective Synthesis

Mechanism of Action

Target of Action

Indazole-containing compounds, which include 7-bromo-1h-indazol-5-ol, have been found to have a wide range of biological activities . They have been associated with the inhibition, regulation, and/or modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.

Mode of Action

For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle progression and volume regulation .

Biochemical Pathways

For example, they may affect pathways related to cell cycle regulation and volume regulation through their interaction with CHK1, CHK2, and h-sgk kinases .

Result of Action

Given the known activities of indazole derivatives, it can be inferred that 7-bromo-1h-indazol-5-ol may have effects such as inhibiting kinase activity, which could lead to changes in cell cycle progression and volume regulation .

Safety and Hazards

7-Bromo-1H-indazol-5-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indazole-containing compounds, including 7-Bromo-1H-indazol-5-ol, have a wide variety of biological properties, making them an important synthon in the development of new drugs . Therefore, the medicinal properties of indazole need to be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name |

7-bromo-1H-indazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGQGFUMYTDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)

![2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride](/img/structure/B2835712.png)

![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2835723.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2835724.png)

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835726.png)

![2-{[(3-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2835727.png)

![N~4~-(4-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2835732.png)